Mat2A-IN-11

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

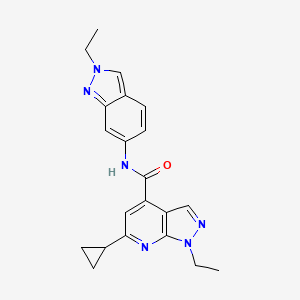

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H22N6O |

|---|---|

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

6-cyclopropyl-1-ethyl-N-(2-ethylindazol-6-yl)pyrazolo[5,4-b]pyridine-4-carboxamide |

InChI |

InChI=1S/C21H22N6O/c1-3-26-12-14-7-8-15(9-19(14)25-26)23-21(28)16-10-18(13-5-6-13)24-20-17(16)11-22-27(20)4-2/h7-13H,3-6H2,1-2H3,(H,23,28) |

InChI-Schlüssel |

CIQTXNBDRUBEMV-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC(=NC4=C3C=NN4CC)C5CC5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Mat2A-IN-11: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1] Mat2A-IN-11 and other molecules in its class are at the forefront of exploiting this vulnerability. This technical guide provides a comprehensive overview of the core mechanism of action of MAT2A inhibitors, with a focus on the preclinical and clinical data that underpin their therapeutic rationale.

The Synthetic Lethal Interaction of MAT2A Inhibition in MTAP-Deleted Cancers

The central mechanism of action of this compound revolves around the concept of synthetic lethality in the context of MTAP-deleted tumors. In healthy cells, MTAP plays a crucial role in the methionine salvage pathway. However, in cancer cells with MTAP deletion, the substrate for this enzyme, 5'-methylthioadenosine (MTA), accumulates to high levels.[2] This accumulation of MTA competitively inhibits protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including mRNA splicing.[2]

This partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells exquisitely dependent on the activity of MAT2A. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions in the cell, including those catalyzed by PRMT5.[2] By inhibiting MAT2A, compounds like this compound drastically reduce the intracellular concentration of SAM. This reduction in SAM further cripples the already compromised activity of PRMT5, leading to a cascade of events that selectively kill cancer cells with MTAP deletion while sparing normal tissues.[1][2]

Downstream Effects of MAT2A Inhibition

The inhibition of MAT2A and the subsequent reduction in SAM levels trigger a series of downstream events that contribute to the anti-tumor activity of this compound.

Inhibition of PRMT5 Activity and Altered mRNA Splicing

The most immediate and critical consequence of reduced SAM levels is the further inhibition of PRMT5. The activity of PRMT5 is highly dependent on the concentration of its substrate, SAM. Therefore, in MTAP-deleted cells with already partially inhibited PRMT5, the drop in SAM levels induced by MAT2A inhibitors leads to a significant decrease in PRMT5's methyltransferase activity. A key substrate of PRMT5 is spliceosomal proteins. Reduced PRMT5 activity leads to aberrant mRNA splicing, including intron retention and exon skipping.[3] This disruption of normal splicing patterns can result in the production of non-functional proteins or trigger nonsense-mediated decay of transcripts, ultimately leading to cell cycle arrest and apoptosis.[3]

Induction of DNA Damage

Recent studies have shown that MAT2A inhibition can also lead to the accumulation of DNA damage.[3] The precise mechanism is still under investigation but is thought to be linked to the altered splicing of genes involved in DNA repair pathways. The dysregulation of these pathways compromises the cell's ability to repair DNA lesions, leading to an accumulation of damage and the activation of apoptotic pathways.[3]

Quantitative Data on Mat2A Inhibitors

The following tables summarize key quantitative data for various MAT2A inhibitors, including their potency and pharmacokinetic properties.

Table 1: In Vitro Potency of Mat2A Inhibitors

| Compound | Target | IC50 (nM) | Cell Line (MTAP status) | Reference |

| AG-270 | MAT2A | ~10 | HCT116 (MTAP-/-) | [4][5] |

| IDE397 | MAT2A | <10 | HCT116 (MTAP-/-) | [4][5] |

| SCR-7952 | MAT2A | 18.7 (enzymatic) | HCT116 (MTAP-/-) | [6] |

| Compound 30 | MAT2A | N/A | HCT116 (MTAP-/-) | [7] |

| PF-9366 | MAT2A | 420 (enzymatic) | N/A | [8] |

Table 2: Preclinical Pharmacokinetics of Select Mat2A Inhibitors

| Compound | Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Reference |

| AG-270 | Mouse | 200 mg/kg q.d. | N/A | N/A | N/A | 16-38 | [9] |

| Compound 30 | Rat | 10 mg/kg p.o. | 3.3 | 2823 | 16244 | 3.0 | [7] |

| Compound 30 | Dog | 3 mg/kg p.o. | 1.3 | 1677 | 9312 | 2.6 | [7] |

Table 3: Clinical Efficacy of Mat2A Inhibitors in MTAP-Deleted Tumors

| Compound | Trial ID | Tumor Types | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| IDE397 | NCT04794669 | Urothelial, NSCLC | 33% | 93% | [10] |

| AG-270 | NCT03435250 | Advanced Solid Tumors | 2 partial responses | 17.5% (stable disease ≥16 weeks) | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MAT2A inhibitors.

Measurement of Intracellular S-Adenosylmethionine (SAM) by LC-MS/MS

Objective: To quantify the intracellular concentration of SAM following treatment with a MAT2A inhibitor.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the MAT2A inhibitor at various concentrations and time points.

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 80:20 methanol:water (pre-chilled to -80°C) to the cells.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.[13]

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Perform mass spectrometry in positive ion mode and monitor the specific mass transition for SAM (e.g., m/z 399 → 250).[14]

-

Quantify SAM levels by comparing the peak area to a standard curve of known SAM concentrations.

-

Western Blot Analysis of Symmetric Dimethylarginine (SDMA)

Objective: To assess the inhibition of PRMT5 activity by measuring the levels of SDMA, a product of PRMT5-mediated methylation.

Protocol:

-

Protein Extraction:

-

Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

RNA Sequencing Analysis of Alternative Splicing

Objective: To identify and quantify changes in mRNA splicing patterns upon MAT2A inhibition.

Protocol:

-

RNA Extraction and Library Preparation:

-

Extract total RNA from treated and untreated cells using a suitable kit.

-

Assess RNA quality and quantity.

-

Prepare RNA sequencing libraries using a strand-specific protocol.

-

-

Sequencing:

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Use bioinformatics tools (e.g., rMATS, LeafCutter) to identify and quantify differential alternative splicing events (e.g., skipped exons, retained introns).[19]

-

Perform statistical analysis to identify significant splicing changes.

-

Conduct pathway analysis on the genes with altered splicing to understand the functional consequences.

-

Comet Assay for DNA Damage Detection

Objective: To visualize and quantify DNA damage in single cells after treatment with a MAT2A inhibitor.

Protocol:

-

Cell Preparation:

-

Harvest treated and untreated cells and resuspend them in ice-cold PBS.

-

-

Embedding in Agarose:

-

Lysis:

-

Alkaline Unwinding and Electrophoresis:

-

Staining and Visualization:

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualize the comets using a fluorescence microscope.

-

-

Analysis:

-

Use specialized software to quantify the amount of DNA in the comet tail, which is proportional to the amount of DNA damage.[10]

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of a MAT2A inhibitor to the MAT2A protein in a cellular context.

Protocol:

-

Cell Treatment:

-

Treat intact cells or cell lysates with the MAT2A inhibitor or vehicle control.

-

-

Heat Treatment:

-

Cell Lysis and Protein Extraction:

-

Protein Quantification:

-

Quantify the amount of soluble MAT2A protein in each sample using Western blotting or an ELISA-based method.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by MAT2A inhibition and a typical experimental workflow for its characterization.

Caption: Signaling pathway of MAT2A inhibition in MTAP-deleted vs. wild-type cells.

Caption: Experimental workflow for the characterization of a Mat2A inhibitor.

Conclusion

This compound and other inhibitors of this enzyme represent a promising new class of targeted therapies for a significant subset of cancers with MTAP deletions. Their mechanism of action is a prime example of synthetic lethality, exploiting a key metabolic vulnerability created by the loss of MTAP. The downstream consequences of MAT2A inhibition, including the profound suppression of PRMT5 activity, disruption of mRNA splicing, and induction of DNA damage, provide a strong rationale for their continued development. The data from preclinical and ongoing clinical studies are encouraging and highlight the potential of this therapeutic strategy to address a significant unmet need in oncology. Further research will continue to refine our understanding of the intricate molecular details of Mat2A inhibition and will be crucial for optimizing the clinical application of these novel agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ir.ideayabio.com [ir.ideayabio.com]

- 3. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. filecache.investorroom.com [filecache.investorroom.com]

- 5. filecache.investorroom.com [filecache.investorroom.com]

- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchtweet.com [researchtweet.com]

- 11. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 12. RNA-Seq Analysis of Gene Expression and Alternative Splicing by Double-Random Priming Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mendelnet.cz [mendelnet.cz]

- 14. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. sinobiological.com [sinobiological.com]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. Selecting differential splicing methods: Practical considerations for short-read RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 21. Evaluating In Vitro DNA Damage Using Comet Assay [app.jove.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. annualreviews.org [annualreviews.org]

- 24. tandfonline.com [tandfonline.com]

The Role of MAT2A Inhibition in the Methionine Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on the role of potent, selective, allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A). While the specific compound Mat2A-IN-11 is referenced, this guide synthesizes data from a class of well-characterized MAT2A inhibitors (e.g., AG-270, PF-9366, FIDAS-5) to provide a comprehensive overview of the mechanism and effects of MAT2A inhibition. This compound is a selective allosteric inhibitor of MAT2A with a reported IC50 of 6.8 nM[1].

Introduction: The Methionine Cycle and MAT2A

The methionine cycle is a fundamental metabolic pathway essential for cellular function.[2][3] Its primary role is to produce S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[2][4] These reactions are critical for the regulation of gene expression, DNA and RNA synthesis, and protein function.[2][5]

The rate-limiting enzyme in this cycle is Methionine Adenosyltransferase 2A (MAT2A), which catalyzes the conversion of methionine and ATP into SAM.[6] While ubiquitously expressed, MAT2A is frequently overexpressed in various cancers to meet the high metabolic demand of rapidly proliferating cells.[4][7] This dependency makes MAT2A a compelling therapeutic target. A significant breakthrough in this area was the discovery that cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene—an event occurring in approximately 15% of all human cancers—exhibit synthetic lethality when MAT2A is inhibited.[4][5] This has spurred the development of potent and selective MAT2A inhibitors, such as this compound, as a precision oncology strategy.[8]

Mechanism of Action: Disrupting the Hub of Cellular Methylation

MAT2A inhibitors are typically allosteric modulators that bind to a site distinct from the active site. This binding alters the enzyme's conformation, leading to a decrease in its catalytic turnover and, consequently, a sharp reduction in the intracellular production of SAM.[4]

By blocking the synthesis of SAM, MAT2A inhibitors effectively shut down the central hub of cellular methylation.[5] This disruption initiates a cascade of downstream effects that selectively impair the viability of cancer cells.

Downstream Consequences of SAM Depletion

The primary consequence of MAT2A inhibition is the depletion of SAM, which serves as a substrate for a class of enzymes called methyltransferases. One of the most SAM-dependent methyltransferases is Protein Arginine Methyltransferase 5 (PRMT5).[5]

-

Reduced PRMT5 Activity: In MTAP-deleted cancers, an accumulation of the metabolite methylthioadenosine (MTA) already partially inhibits PRMT5. The subsequent reduction in SAM levels caused by MAT2A inhibitors leads to a significant and selective suppression of PRMT5's remaining activity.[5]

-

Impaired mRNA Splicing: PRMT5 is crucial for the proper functioning of the spliceosome. Reduced PRMT5 activity leads to perturbations in mRNA splicing, causing an accumulation of incorrectly processed transcripts.[4]

-

DNA Damage and Cell Cycle Arrest: The disruption of essential cellular processes, including mRNA splicing, induces DNA damage and defects in mitosis, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[4][5]

Quantitative Data on MAT2A Inhibitors

The development of MAT2A inhibitors has yielded several potent compounds. The following tables summarize key quantitative data for this compound and other representative inhibitors from published literature.

Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors

| Compound | MAT2A Enzyme IC50 (nM) | Cellular SAM Levels IC50 (nM) | Anti-Proliferation IC50 (nM) (HCT116 MTAP-/-) | Reference |

| This compound | 6.8 | N/A | N/A | [1] |

| SCR-7952 | 18.7 | 1.9 | 34.4 | [5] |

| AG-270 | 68.3 | 5.8 | 300.4 | [5] |

| PF-9366 | 420 | 1200 | N/A | [5] |

| IDE397 | ~10 | 7 | 15 | [5] |

| Compound 17 | 430 | N/A | 1400 | [8] |

| (N/A: Data not publicly available) |

Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models

| Compound | Cancer Model | Dose | Tumor Growth Inhibition (TGI) | Reference |

| FIDAS-5 | 5TGM1 (Multiple Myeloma) | N/A | Significant reduction in tumor burden | [9] |

| AG-270 | KP4 (MTAP-null) | N/A | 67.8% |

Key Experimental Protocols

The evaluation of MAT2A inhibitors involves a series of standardized biochemical and cellular assays, followed by in vivo validation.

MAT2A Enzymatic Assay

This biochemical assay is designed to measure the direct activity of an inhibitor on the purified MAT2A enzyme.

-

Principle: The assay quantifies the activity of MAT2A by measuring the amount of inorganic phosphate (Pi) released during the conversion of ATP and methionine to SAM and triphosphate (which is subsequently hydrolyzed).

-

Methodology: Purified recombinant MAT2A enzyme is incubated with its substrates, L-Methionine and ATP, in a suitable assay buffer. The inhibitor of interest (e.g., this compound) is added at varying concentrations. After incubation, a colorimetric detection reagent is added that specifically reacts with free phosphate, producing a color change that can be measured by a spectrophotometer. The IC50 value is calculated from the dose-response curve.

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

-

Principle: Measures the number of viable cells after a period of treatment with the inhibitor.

-

Methodology: Cancer cells (e.g., HCT116 MTAP-/-) are seeded in multi-well plates and treated with increasing concentrations of the MAT2A inhibitor or a vehicle control (DMSO) for several days (typically 6-14 days). Cell viability or count is determined using methods such as:

-

Flow Cytometry: Cells are counted using calibrated beads.

-

Luminescence-based Assays (e.g., CellTiter-Glo®): Measures ATP levels as an indicator of metabolic activity and cell viability. The IC50 value, representing the concentration that inhibits 50% of cell growth, is then calculated.

-

Quantification of Intracellular SAM

This assay directly measures the pharmacodynamic effect of the inhibitor on its target pathway within the cell.

-

Principle: To confirm that the inhibitor is engaging its target and producing the intended biological effect, the levels of SAM within treated cells are quantified.

-

Methodology: Cells are treated with the inhibitor for a defined period. Subsequently, cellular metabolites are extracted, and the concentration of SAM is measured using Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This highly sensitive technique allows for the precise quantification of SAM levels relative to control-treated cells.

Conclusion

Inhibition of the MAT2A enzyme represents a promising and targeted therapeutic strategy, particularly for the significant subset of cancers harboring MTAP deletions. Potent, selective allosteric inhibitors, exemplified by this compound, function by disrupting the methionine cycle at its rate-limiting step. This action leads to a profound depletion of the universal methyl donor, SAM, triggering a cascade of downstream events including the suppression of PRMT5 activity, disruption of mRNA splicing, and induction of DNA damage. The result is a potent and selective anti-proliferative effect in vulnerable cancer cells. The continued investigation and development of this class of inhibitors hold significant potential for advancing precision medicine in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. probiologists.com [probiologists.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Translocation of Methionine Adenosyl Transferase MAT2A and Its Prognostic Relevance for Liver Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma | Haematologica [haematologica.org]

Mat2A-IN-11: A Technical Guide to a Novel Methionine Adenosyltransferase 2A Inhibitor for Cancer Research

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comprehensive technical overview of a representative MAT2A inhibitor, AG-270, which serves as a paradigm for the class of molecules that includes Mat2A-IN-11. The information presented herein is intended to empower researchers in their exploration of MAT2A inhibition as a promising anti-cancer strategy.

Core Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers

MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1] In normal cells, the methionine salvage pathway, which relies on the MTAP enzyme, can recycle methionine from byproducts of polyamine synthesis. However, approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene.[2][3]

This genetic alteration creates a specific vulnerability. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[4][5] This partial inhibition makes MTAP-deleted cancer cells exquisitely dependent on a continuous and robust supply of SAM, produced by MAT2A, to maintain sufficient PRMT5 activity for survival.

Inhibition of MAT2A in these MTAP-deleted cells drastically reduces the intracellular concentration of SAM. This sharp decrease in SAM levels further cripples the already partially inhibited PRMT5, leading to a synthetic lethal effect. The downstream consequences of reduced PRMT5 activity include impaired mRNA splicing, induction of DNA damage, and ultimately, selective cancer cell death, while largely sparing normal, MTAP-proficient cells.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the representative MAT2A inhibitor, AG-270, and other relevant compounds, providing a comparative landscape for researchers.

| Compound | Target | Biochemical IC50 (nM) | Cellular SAM Reduction IC50 (nM) | Anti-proliferative IC50 (nM) in MTAP-/- Cells | Anti-proliferative IC50 (nM) in MTAP+/+ Cells | Reference |

| AG-270 | MAT2A | 68.3 | 5.8 | 300.4 | 1223.3 | [4] |

| PF-9366 | MAT2A | 420 | 1200 | - | - | [4] |

| SCR-7952 | MAT2A | 18.7 | 1.9 | 34.4 | 487.7 | [4] |

| IDE397 | MAT2A | ~10 | 7 | 15 | >20000 | [4] |

Table 1: Comparative in vitro potency of various MAT2A inhibitors. IC50 values represent the concentration required for 50% inhibition.

Key Experimental Protocols

This section provides detailed methodologies for foundational experiments used to characterize MAT2A inhibitors.

MAT2A Enzymatic Assay

Objective: To determine the direct inhibitory activity of a compound on the MAT2A enzyme.

Methodology:

-

Recombinant human MAT2A protein is purified.

-

The enzymatic reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, and 1 mM TCEP.

-

The substrates, L-methionine and ATP, are added at concentrations near their respective Km values.

-

The test compound (e.g., AG-270) is added at various concentrations.

-

The reaction is initiated and incubated at a controlled temperature (e.g., 22°C).

-

Enzyme activity can be monitored using several methods, such as:

-

LC-MS/MS: Directly measuring the formation of the product, S-adenosylmethionine (SAM).

-

Coupled-enzyme assay: Measuring the production of inorganic phosphate, a byproduct of the reaction, using a commercially available kit (e.g., malachite green-based assay).

-

-

Initial reaction velocities are plotted against the inhibitor concentration to calculate the IC50 value.[6]

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of a MAT2A inhibitor on cancer cell lines with different MTAP statuses.

Methodology:

-

Select a panel of cancer cell lines, including both MTAP-deleted (e.g., HCT116 MTAP-/-) and MTAP-wildtype (e.g., HCT116 WT) cells.

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the MAT2A inhibitor for a period of 72 to 120 hours.

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as:

-

MTS/MTT assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.

-

-

The results are normalized to vehicle-treated control cells, and dose-response curves are generated to determine the IC50 values for each cell line.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a MAT2A inhibitor in a preclinical animal model.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with a human cancer cell line with a known MTAP deletion status.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are randomized into treatment and vehicle control groups.

-

The MAT2A inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis (e.g., measurement of SAM levels, western blotting for downstream pathway markers).

-

Efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to this compound and its therapeutic context.

Caption: The MAT2A signaling pathway and the mechanism of its inhibition.

Caption: A typical preclinical to clinical workflow for a MAT2A inhibitor.

References

- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Insulin-like growth factor 1 activates methionine adenosyltransferase 2A transcription by multiple pathways in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. probiologists.com [probiologists.com]

- 5. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Lethal Interplay of MAT2A Inhibition in MTAP-Deleted Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited therapeutically.[1][2] This has led to the development of inhibitors targeting methionine adenosyltransferase 2A (MAT2A), an enzyme critical for the production of S-adenosylmethionine (SAM). In MTAP-deleted cancer cells, the inhibition of MAT2A induces a synthetic lethal effect, leading to selective tumor cell death while sparing normal tissues. This technical guide provides an in-depth overview of the core principles, experimental validation, and therapeutic potential of MAT2A inhibition in MTAP-deleted malignancies, with a focus on the well-characterized inhibitors AG-270 and IDE397. While the specific compound "Mat2A-IN-11" was initially queried, the vast body of research centers on these latter two agents, which will be the primary focus of this document. A MAT2A allosteric inhibitor, referred to as "MAT2A Allosteric inhibitor 1 (compound 5)," has been identified with an IC50 of 6.8 nM.[3]

Introduction

The concept of synthetic lethality, where the perturbation of two genes or pathways is lethal to a cell while the perturbation of either one alone is not, has become a cornerstone of precision oncology. The co-deletion of MTAP with the adjacent tumor suppressor gene CDKN2A on chromosome 9p21 is a frequent event in a variety of cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2] MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. Its absence in cancer cells leads to the accumulation of MTA.[4]

This accumulation of MTA competitively inhibits protein arginine methyltransferase 5 (PRMT5), a critical enzyme involved in various cellular processes, including RNA splicing.[1][4] This partial inhibition of PRMT5 makes MTAP-deleted cancer cells exquisitely dependent on the primary pathway for SAM synthesis, which is catalyzed by MAT2A.[4] Inhibition of MAT2A in this context leads to a significant reduction in SAM levels, further crippling PRMT5 activity and ultimately triggering cancer cell death.[4][5]

Data Presentation

The following tables summarize the quantitative data on the efficacy of MAT2A inhibitors in preclinical models of MTAP-deleted cancers.

Table 1: In Vitro Efficacy of MAT2A Inhibitors in MTAP-Deleted and Wild-Type Cancer Cell Lines

| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |

| AG-270 | HCT116 | MTAP-deleted | 260 | [6] |

| AG-270 | HCT116 | Wild-Type | >300,000 | [7] |

| IDE397 | HCT116 | MTAP-deleted | Sensitive | [8] |

| IDE397 | HCT116 | Wild-Type | Less Sensitive | [8] |

| MAT2A Allosteric inhibitor 1 | - | - | 6.8 | [3] |

Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft and Patient-Derived Xenograft (PDX) Models of MTAP-Deleted Cancers

| Inhibitor | Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |

| AG-270 | HCT-116 MTAP-deleted xenograft | Colon | 200 mg/kg, orally, once daily | Significant efficacy | [6] |

| Compound 30 | HCT-116 MTAP-deleted xenograft | Colon | 20 mg/kg, orally, once daily for 21 days | 60% TGI | |

| AG-270 | HCT-116 MTAP-deleted xenograft | Colon | 50 mg/kg, orally, once daily for 21 days | 43% TGI | |

| IDE397 | HCT116 MTAP-deleted CDX | Colon | Dose-dependent | TGI and tumor regression | [8] |

| IDE397 | NSCLC CDX | Non-Small Cell Lung | Dose-dependent | TGI and tumor regression | [8] |

| IDE397 | MTAP-deleted PDX models | NSCLC, Pancreatic, Bladder, Head & Neck, Esophageal, Gastric | Orally, once daily | TGI and tumor regressions | [8] |

| IDE397 (in combination with PRMT5 inhibitor) | H838 and BXPC3 (MTAPdel) | Lung Adenocarcinoma, Pancreatic | - | Durable tumor regressions, including complete responses | [9] |

| IDE397 | Phase 1 Expansion (Human) | NSCLC, Urothelial | 30 mg, once daily | 33% ORR, 93% DCR | [10][11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating MAT2A inhibitors.

Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancers.

References

- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. probiologists.com [probiologists.com]

- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Pancreatic Cancer - IDE397 - MTAP deletion - LARVOL VERI [veri.larvol.com]

- 10. cancernetwork.com [cancernetwork.com]

- 11. onclive.com [onclive.com]

The Effect of Mat2A-IN-11 on Cellular Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions, essential for cellular homeostasis, include the methylation of DNA, RNA, histones, and other proteins, which collectively regulate gene expression, signal transduction, and other fundamental cellular processes. In various cancers, MAT2A is frequently overexpressed, leading to an increased demand for SAM to support rapid cell growth and proliferation. This dependency presents a therapeutic window for targeting cancer cells by inhibiting MAT2A.

Mat2A-IN-11, also known as MAT2A Allosteric inhibitor 1 (compound 5), is a potent and selective allosteric inhibitor of MAT2A.[1][2] This technical guide provides an in-depth overview of the effects of this compound on cellular methylation, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

This compound functions as an allosteric inhibitor of the MAT2A enzyme.[1][3] By binding to a site distinct from the active site, it induces a conformational change in the enzyme that prevents the release of the product, SAM.[4] This leads to a reduction in the intracellular pool of SAM, thereby limiting the availability of methyl groups for all SAM-dependent methyltransferases. The decreased methylation capacity disrupts a wide range of cellular functions that are crucial for the survival and proliferation of cancer cells.[5][6]

Quantitative Data on Mat2A Inhibitors

While specific quantitative data on the effect of this compound on cellular methylation levels is not yet publicly available, the following tables summarize the biochemical potency of this compound and the cellular effects of other potent and selective MAT2A inhibitors, which are expected to be comparable.

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| This compound | 6.8 | Biochemical | [1][2] |

| AG-270 | 260 | Cell Growth Inhibition (MTAP-/- cells) | [6] |

| PF-9366 | 420 | Biochemical | |

| SCR-7952 | 18.7 | Biochemical |

| Inhibitor | Effect on SAM Levels | Cell Line | Reference |

| AG-270 | Substantial reduction | HCT116 MTAP-null | [4] |

| PF-9366 | IC50 of 225 nM for SAM synthesis inhibition | Huh-7 | |

| FIDAS-5 | Reduction in intracellular SAM | MM cell lines |

| Inhibitor | Effect on Histone Methylation | Cell Line | Reference |

| PF-9366 | Reduction in global histone methylation | MLL-rearranged leukemia cells | |

| Methionine deficiency/ MAT2A inhibition | Reduction in H3K9me2 and H3K36me3 | Lung cancer cells | [7] |

Experimental Protocols

Quantification of Intracellular SAM and SAH by LC-MS/MS

This protocol is essential for determining the direct impact of this compound on its immediate product and the methylation index (SAM/SAH ratio).

a. Sample Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells using a suitable buffer (e.g., methanol/water).

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

b. LC-MS/MS Analysis:

-

Use a C18 reverse-phase column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of water with formic acid and an organic solvent (e.g., acetonitrile or methanol) with formic acid.

-

Detect SAM and SAH using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

Analysis of Histone Methylation by Western Blot

This method allows for the assessment of global changes in specific histone methylation marks following treatment with this compound.

a. Histone Extraction:

-

Isolate nuclei from treated and untreated cells.

-

Extract histones using an acid extraction method (e.g., with sulfuric acid).

-

Precipitate the histones with trichloroacetic acid.

b. Western Blotting:

-

Separate histone extracts by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA).

-

Incubate with primary antibodies specific for different histone modifications (e.g., H3K4me3, H3K9me3, H3K27me3, H3K36me3) and a loading control (e.g., total Histone H3).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

DNA Methylation Analysis by Bisulfite Sequencing

This "gold-standard" technique provides single-nucleotide resolution of DNA methylation patterns.

a. Bisulfite Conversion:

-

Isolate genomic DNA from cells.

-

Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

b. PCR and Sequencing:

-

Amplify the genomic region of interest using PCR with primers specific to the bisulfite-converted DNA.

-

Clone the PCR products into a vector and sequence individual clones (Sanger sequencing) or perform next-generation sequencing.

c. Data Analysis:

-

Align the sequences to the reference genome.

-

Quantify the methylation level at each CpG site by comparing the number of cytosines to the total number of cytosines and thymines (uracils are read as thymines after PCR).

Signaling Pathways and Experimental Workflows

Signaling Pathway of MAT2A Inhibition

Experimental Workflow for Assessing Cellular Methylation

MAT2A-PRMT5 Signaling Axis in MTAP-Deleted Cancers

A significant downstream effector of MAT2A inhibition, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletion, is the Protein Arginine Methyltransferase 5 (PRMT5). MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), a partial inhibitor of PRMT5. These cells become hypersensitive to reductions in SAM levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of novel methionine adenosyltransferase 2A (MAT2A) allosteric inhibitors by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Mat2A-IN-11: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a significant target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) deletion. The synthetic lethal relationship between MAT2A inhibition and MTAP deficiency has spurred the development of novel allosteric inhibitors. This technical guide focuses on Mat2A-IN-11, a potent and selective allosteric inhibitor of MAT2A. This compound is also identified in the scientific literature as "MAT2A Allosteric inhibitor 1" and corresponds to compound 5 in the cited research by Kalliokoski T, et al.[1]. This document provides a comprehensive overview of its discovery, synthesis, and biological evaluation, tailored for researchers, scientists, and drug development professionals.

Discovery of this compound

This compound was identified through a structure-based virtual screening campaign targeting the allosteric site of the MAT2A enzyme. This approach led to the discovery of two novel chemical series of MAT2A inhibitors, with this compound emerging as a lead compound from one of these series[2][3]. The binding mode of this class of inhibitors has been confirmed through X-ray crystallography, revealing its interaction with the allosteric pocket of MAT2A[2][3].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative view of their potency and activity.

Table 1: Biochemical and Cellular Activity of this compound

| Compound | Biochemical IC50 (nM) | Cellular Proliferation IC50 (µM) in MTAP-/- cells |

| This compound (compound 5) | 6.8[1] | Single-digit micromolar[2][3] |

Table 2: Comparison with Other Known MAT2A Inhibitors

| Inhibitor | Biochemical IC50 (nM) |

| PF-9366 | ~420 |

| AG-270 | ~68.3 |

| IDE397 | ~10 |

| SCR-7952 | 18.7 |

| This compound | 6.8 [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are the generalized methodologies for the key experiments involved in the discovery and characterization of this compound, based on standard practices for Mat2A inhibitor evaluation. The specific details for this compound are proprietary to the research published by Kalliokoski and colleagues, and the full text of this publication should be consulted for precise protocols.

Synthesis of this compound

The exact synthetic route for this compound is detailed in the primary publication[2][3]. Generally, the synthesis of similar small molecule inhibitors involves a multi-step organic synthesis approach. A generalized workflow is depicted below.

Biochemical MAT2A Inhibition Assay

The inhibitory activity of this compound on MAT2A enzymatic activity was likely determined using a biochemical assay that measures the production of S-adenosylmethionine (SAM) or a byproduct of the reaction. A common method is a colorimetric assay that detects the release of phosphate.

General Protocol:

-

Recombinant human MAT2A enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound).

-

The enzymatic reaction is initiated by the addition of the substrates, L-methionine and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of product (or byproduct like phosphate) is quantified using a suitable detection method, such as a colorimetric reagent.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

The effect of this compound on the growth of cancer cells, particularly those with an MTAP deletion, is a critical measure of its potential therapeutic efficacy.

General Protocol:

-

MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound.

-

After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® luminescent cell viability assay or MTT assay.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of MAT2A in the methionine cycle and the mechanism of synthetic lethality in MTAP-deleted cancers, which is the therapeutic rationale for developing inhibitors like this compound.

Caption: MAT2A's role in the methionine cycle and the synthetic lethal mechanism.

Experimental Workflow

The diagram below outlines the typical workflow for the discovery of a novel MAT2A inhibitor through structure-based virtual screening, leading to a candidate like this compound.

Caption: Workflow for the discovery of this compound.

References

Mat2A-IN-11: A Potent and Selective Chemical Probe for Methionine Adenosyltransferase 2A (MAT2A)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular processes, including epigenetic regulation of gene expression, protein function, and metabolism. Dysregulation of MAT2A activity and SAM levels has been implicated in various diseases, most notably in cancer.

In a significant portion of cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is deleted. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). Consequently, these MTAP-deleted cancer cells become exquisitely dependent on a continuous supply of SAM, produced by MAT2A, to maintain PRMT5 activity and support their rapid proliferation. This dependency creates a synthetic lethal relationship, where inhibiting MAT2A in MTAP-deleted cancer cells leads to selective cell death, while sparing normal, MTAP-proficient cells. This vulnerability has positioned MAT2A as a promising therapeutic target for a significant patient population.

Mat2A-IN-11, also known as MAT2A Allosteric inhibitor 1 (compound 5), has emerged as a potent and selective chemical probe for studying the function of MAT2A. Chemical probes are indispensable tools in biomedical research, enabling the interrogation of protein function in cellular and in vivo systems with high precision. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, and detailed protocols for its use in key experimental assays.

Mechanism of Action

This compound is an allosteric inhibitor of MAT2A. It binds to a site distinct from the active site where methionine and ATP bind, inducing a conformational change in the enzyme that leads to the inhibition of its catalytic activity. This allosteric inhibition prevents the production of SAM, leading to a depletion of the intracellular SAM pool. In MTAP-deleted cancer cells, this reduction in SAM levels further compromises the already partially inhibited PRMT5, leading to downstream effects such as altered mRNA splicing, DNA damage, and ultimately, cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other representative MAT2A allosteric inhibitors. This data highlights the potency and selectivity of these compounds, which are critical characteristics for a high-quality chemical probe.

Table 1: Biochemical Activity of MAT2A Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | MAT2A | Biochemical Inhibition | 6.8 | [Vendor Data] |

| AG-270 | MAT2A | Biochemical Inhibition | 68.3 | [1] |

| SCR-7952 | MAT2A | Biochemical Inhibition | 18.7 | [1] |

| PF-9366 | MAT2A | Biochemical Inhibition | 420 | [1] |

| MAT2A Allosteric inhibitor 2 | MAT2A | Biochemical Inhibition | 5 | [2] |

Table 2: Cellular Activity of MAT2A Inhibitors

| Compound | Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |

| AG-270 | HCT116 | MTAP-/- | Cell Proliferation | 300.4 | [1] |

| AG-270 | HCT116 | MTAP-WT | Cell Proliferation | 1223.3 | [1] |

| SCR-7952 | HCT116 | MTAP-/- | Cell Proliferation | 34.4 | [1] |

| SCR-7952 | HCT116 | MTAP-WT | Cell Proliferation | 487.7 | [1] |

| AGI-24512 | HCT116 | MTAP-del | Cell Proliferation | ~100 | [3] |

| AGI-24512 | HCT116 | MTAP-wt | Cell Proliferation | No obvious impact | [3] |

| MAT2A Allosteric inhibitor 2 | MTAP-/- cell line | MTAP-/- | Cell Proliferation | 5000 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers utilizing this compound or similar compounds.

MAT2A Biochemical Inhibition Assay (Colorimetric)

This assay measures the amount of inorganic phosphate produced as a byproduct of the MAT2A-catalyzed reaction. A decrease in phosphate production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

-

Recombinant human MAT2A enzyme

-

L-Methionine

-

ATP

-

MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

This compound or other test compounds

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

384-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in MAT2A assay buffer.

-

Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

-

Add recombinant MAT2A enzyme to all wells except for the "no enzyme" blank controls.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of L-Methionine and ATP to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the generated phosphate by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[4][5][6]

Cellular Proliferation Assay (MTT or Luminescence-based)

This assay determines the effect of a compound on the proliferation of cancer cells. A reduction in cell viability indicates an anti-proliferative effect.

Materials:

-

MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., HCT116 isogenic pair)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

MTT reagent or a luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Spectrophotometer or luminometer

Procedure:

-

Seed the MTAP-deleted and MTAP-wildtype cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plates for a prolonged period (e.g., 5-6 days) to allow for multiple cell divisions.

-

At the end of the incubation period, measure cell viability:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.[7][8][9]

-

For luminescence-based assay: Add the luminescence reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

-

Calculate the percent viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[10]

Measurement of Intracellular S-adenosylmethionine (SAM) Levels by LC-MS

This method provides a direct measure of the target engagement and functional consequence of MAT2A inhibition in a cellular context.

Materials:

-

Cancer cell lines

-

This compound or other test compounds

-

Ice-cold extraction solution (e.g., 80% methanol)

-

Internal standards (e.g., deuterated SAM)

-

LC-MS/MS system

Procedure:

-

Plate cells and treat with different concentrations of this compound for a specified time (e.g., 6-24 hours).

-

At the end of the treatment, rapidly wash the cells with ice-cold PBS.

-

Quench metabolism and extract intracellular metabolites by adding ice-cold extraction solution to the cell monolayer.

-

Scrape the cells and collect the cell lysate.

-

Add the internal standard to each sample.

-

Centrifuge the samples to pellet cellular debris.

-

Analyze the supernatant containing the metabolites by LC-MS/MS.

-

Quantify the amount of SAM in each sample by comparing the peak area of SAM to that of the internal standard and using a standard curve.[11][12][13][14][15]

Western Blot Analysis of Symmetric Dimethylarginine (SDMA)

This assay measures the levels of a key downstream biomarker of PRMT5 activity. A decrease in SDMA levels upon MAT2A inhibition indicates successful target engagement and pathway modulation.

Materials:

-

Cancer cell lines

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against SDMA

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Treat cells with this compound for a desired period.

-

Lyse the cells using an appropriate lysis buffer and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against SDMA overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in SDMA levels.[16][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving MAT2A and a typical experimental workflow for evaluating a MAT2A chemical probe.

Caption: MAT2A signaling pathway in the context of MTAP deletion.

Caption: Experimental workflow for evaluating a MAT2A chemical probe.

Conclusion

This compound is a valuable tool for the scientific community, enabling detailed investigation into the biological roles of MAT2A and the consequences of its inhibition. Its high potency and the synthetic lethal relationship between MAT2A and MTAP deletion provide a clear and robust system for studying cancer cell vulnerabilities. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound and similar chemical probes in their pursuit of novel therapeutic strategies for MTAP-deleted cancers. As research in this area continues, the insights gained from using such precise chemical tools will be instrumental in advancing our understanding of cancer metabolism and developing next-generation targeted therapies.

References

- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cell Proliferation Assay (MTT Assay) [bio-protocol.org]

- 10. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. origene.com [origene.com]

- 17. bio-rad.com [bio-rad.com]

Investigating the Function of MAT2A with the Inhibitor Mat2A-IN-11: A Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism, and the use of the selective inhibitor, Mat2A-IN-11, to probe its function. This document details the role of MAT2A in the methionine cycle, its implications in oncology, and methodologies to study its inhibition.

Introduction to MAT2A

Methionine Adenosyltransferase 2A (MAT2A) is a key enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2] SAM is the universal methyl donor for a vast number of cellular methylation reactions, including the methylation of DNA, RNA, histones, and other proteins, making it a pivotal molecule in epigenetic regulation and cellular homeostasis.[1][3] MAT2A is ubiquitously expressed in most human tissues and is often upregulated in various cancers to meet the high metabolic demands of rapidly proliferating tumor cells.[1][4]

The function of MAT2A is particularly critical in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[4][5] MTA is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that requires SAM for its activity. The partial inhibition of PRMT5 by MTA makes these cancer cells exquisitely dependent on a steady supply of SAM, and therefore, highly vulnerable to the inhibition of MAT2A. This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target in oncology.[5]

This compound and Other Small Molecule Inhibitors

This compound is a representative potent and selective small molecule inhibitor designed to target the allosteric site of the MAT2A enzyme. By binding to this site, it non-competitively inhibits the enzymatic activity of MAT2A, leading to a reduction in intracellular SAM levels.[6] This inhibition disrupts the methionine cycle and downstream methylation events, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[4] Several other allosteric inhibitors, such as PF-9366, AG-270, and SCR-7952, have been developed and characterized, providing valuable tools to study MAT2A function.[5][6]

Quantitative Data on MAT2A Inhibitors

The following table summarizes the inhibitory potency of various MAT2A inhibitors from published studies. This data is crucial for comparing the efficacy of different compounds and for designing experiments with appropriate inhibitor concentrations.

| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| PF-9366 | MAT2A | Enzymatic | 420 | - | [5] |

| Cellular SAM reduction | 1200 | HCT116 | [5] | ||

| AG-270 | MAT2A | Enzymatic | 68.3 | - | [5] |

| Cellular SAM reduction | 5.8 | HCT116 MTAP-/- | [5][6] | ||

| Anti-proliferation | 300.4 | HCT116 MTAP-/- | [5] | ||

| SCR-7952 | MAT2A | Enzymatic | 18.7 | - | [5] |

| Cellular SAM reduction | 1.9 | HCT116 MTAP-/- | [6] | ||

| Anti-proliferation | 34.4 | HCT116 MTAP-/- | [5] | ||

| IDE397 | MAT2A | Enzymatic | ~10 | - | [5] |

| Cellular SAM reduction | 7 | - | [5] | ||

| Anti-proliferation | 15 | HCT116 MTAP-/- | [5] |

Signaling Pathways Involving MAT2A

Inhibition of MAT2A with this compound perturbs several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of the inhibitor.

The Methionine Cycle and SAM Production

MAT2A is the rate-limiting enzyme in the methionine cycle. Its inhibition directly depletes the cellular pool of SAM, the principal methyl donor. This has widespread consequences on cellular methylation.

References

- 1. CBS and MAT2A improve methionine-mediated DNA synthesis through SAMTOR/mTORC1/S6K1/CAD pathway during embryo implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. ptglab.com [ptglab.com]

- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 6. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for Mat2A-IN-11: A Potent and Selective MAT2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1][2] MAT2A has emerged as a promising therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), a partial inhibitor of the methyltransferase PRMT5, making them exquisitely sensitive to reductions in SAM levels.[5][6][7] Inhibition of MAT2A leads to a decrease in SAM, which in turn further inhibits PRMT5 activity, resulting in synthetic lethality in these cancer cells.[5][6][7]

Mat2A-IN-11 is an experimental, potent, and selective allosteric inhibitor of MAT2A. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential.

Mechanism of Action

MAT2A catalyzes the conversion of methionine and ATP into SAM.[2][8] this compound allosterically binds to the MAT2A enzyme, inhibiting the release of the product, SAM, from the active site.[4] This leads to a reduction in intracellular SAM levels, which subsequently impairs essential methylation processes, including histone and protein methylation, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[9][10]

Caption: Signaling pathway of MAT2A and the inhibitory mechanism of this compound in MTAP-deleted cancer cells.

Experimental Protocols

General Cell Culture Guidelines

-

Cell Lines: HCT116 (MTAP-deleted) and a corresponding wild-type (WT) cell line are recommended for assessing selectivity. Other MTAP-deleted cell lines such as those from pancreatic or non-small cell lung cancer can also be used.[5][11]

-

Culture Medium: Use the recommended medium for your specific cell line (e.g., McCoy's 5A for HCT116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Cell Proliferation Assay

This protocol determines the effect of this compound on the proliferation of cancer cells.

Materials:

-

This compound (stock solution in DMSO)

-

MTAP-deleted and WT cancer cell lines

-

96-well cell culture plates

-

Appropriate cell culture medium

-

Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or AlamarBlue™)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Allow cells to attach and grow for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Assess cell viability using a suitable assay according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Data Presentation:

| Cell Line | Genotype | This compound IC50 (nM) |

| HCT116 | MTAP-/- | Enter experimental value |

| HCT116 | WT | Enter experimental value |

| Reference Compound (AG-270) | ||

| HCT116 | MTAP-/- | 300.4[5] |

| HCT116 | WT | 1223.3[5] |

Protocol 2: Intracellular SAM Level Quantification

This protocol measures the direct pharmacological effect of this compound on its target.

Materials:

-

This compound

-

MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)

-

6-well cell culture plates

-

SAM quantification kit (e.g., fluorescence-based assay)[9]

-

Cell lysis buffer

-

Plate reader

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for 24-72 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Lyse the cells according to the protocol of the SAM quantification kit.

-

Perform the SAM assay as per the manufacturer's instructions.

-

Measure the fluorescence and determine the SAM concentration using a standard curve.

-

Normalize the SAM levels to the total protein concentration of the cell lysate.

Data Presentation:

| Treatment Group | This compound Conc. (nM) | Intracellular SAM Level (relative to vehicle) |

| Vehicle Control | 0 | 1.0 |

| This compound | Concentration 1 | Enter experimental value |

| This compound | Concentration 2 | Enter experimental value |

| This compound | Concentration 3 | Enter experimental value |

| Reference Compound (SCR-7952) | ||

| Vehicle Control | 0 | 1.0 |

| SCR-7952 | Various | IC50 of 1.9 nM in HCT116 MTAP-/-[6] |

Protocol 3: Western Blot for Histone Methylation Marks

This protocol assesses the downstream effects of MAT2A inhibition on histone methylation.

Materials:

-

This compound

-

MTAP-deleted cancer cell line

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me3, anti-H3K79me2, anti-H4R3me2, anti-Total Histone H3)[9]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells in 6-well plates with this compound or vehicle control for 6 days.[9]

-

Lyse the cells in RIPA buffer and quantify protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Quantify band intensities and normalize the methylation mark signal to the total histone H3 signal.

Data Presentation:

| Treatment Group | This compound Conc. (µM) | H3K4me3 Level (relative to vehicle) | H3K79me2 Level (relative to vehicle) | H4R3me2 Level (relative to vehicle) |

| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |

| This compound | Concentration 1 | Enter experimental value | Enter experimental value | Enter experimental value |

| This compound | Concentration 2 | Enter experimental value | Enter experimental value | Enter experimental value |

Experimental Workflow

Caption: General experimental workflow for characterizing this compound in cell culture.

References

- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. probiologists.com [probiologists.com]

- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Mat2A-IN-11 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a synthetic lethal relationship with MAT2A has been established. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). This renders MTAP-deleted cancer cells highly dependent on MAT2A for the production of SAM to maintain PRMT5 activity and overall cellular function.[1][2][3] Mat2A-IN-11 is a potent and orally bioavailable inhibitor of MAT2A, showing promise as a targeted therapy for MTAP-deleted tumors.[3] These application notes provide detailed protocols for the use of this compound in preclinical mouse models, with a focus on dosing, formulation, and experimental workflows for efficacy studies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant MAT2A inhibitors from preclinical studies.

Table 1: In Vivo Efficacy of this compound (Compound 30) in HCT-116 Xenograft Model [3]

| Parameter | Value |

| Mouse Model | HCT-116 MTAP-deleted xenograft |

| Compound | This compound (Compound 30) |

| Dosage | 20 mg/kg |

| Administration Route | Oral (p.o.) |

| Dosing Frequency | Once daily (qd) |

| Treatment Duration | 21 days |

| Tumor Growth Inhibition (TGI) | 60% |

| Comparator (AG-270) Dosage | 50 mg/kg, qd, p.o. |

| Comparator (AG-270) TGI | 43% |

Table 2: Pharmacokinetic Parameters of this compound (Compound 30) in Mice [3]

| Parameter | Value |

| Species | Male mice |

| Dosage | 10 mg/kg |

| Administration Route | Intragastric (i.g.) |

| AUC | 34,009 ng·h/mL |

| Cmax | 16,235 ng/mL |

| Tmax | 0.67 h |

Signaling Pathway

The diagram below illustrates the synthetic lethal interaction between MAT2A inhibition and MTAP deletion in cancer cells. In MTAP-deleted cells, the accumulation of MTA leads to partial inhibition of PRMT5. Further inhibition of MAT2A by this compound depletes the cellular pool of SAM, the essential cofactor for PRMT5. This dual insult on PRMT5 function leads to reduced methylation of its substrates, resulting in splicing deregulation, DNA damage, and ultimately, selective cancer cell death.

Caption: MAT2A signaling in MTAP-deleted cancer.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an HCT-116 MTAP-Deleted Xenograft Mouse Model

This protocol details the steps for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using the HCT-116 human colorectal carcinoma cell line with a homozygous deletion of the MTAP gene.

1. Materials and Reagents:

-

This compound (powder)

-

Vehicle for formulation (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)

-

HCT-116 MTAP -/- cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Matrigel® Basement Membrane Matrix

-

6-8 week old female athymic nude mice

-

Sterile PBS

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Calipers

-

Animal balance

-

Oral gavage needles

2. Cell Culture and Preparation:

-

Culture HCT-116 MTAP-/- cells in a 37°C, 5% CO2 incubator.

-